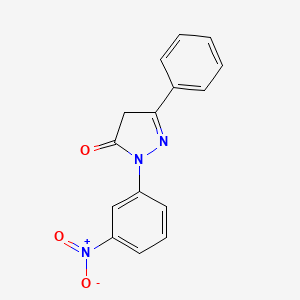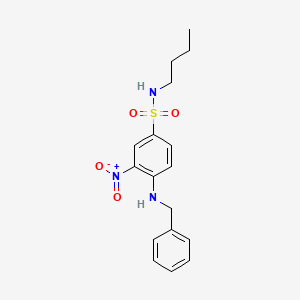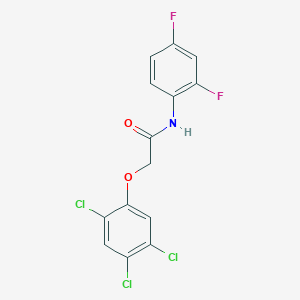
2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPP is a pyrazolone derivative that is widely used in the pharmaceutical and agricultural industries.
Mécanisme D'action
The exact mechanism of action of 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes that cause inflammation.
Biochemical and Physiological Effects:
2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to reduce the levels of glucose and cholesterol in diabetic animals. In addition, 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has been reported to exhibit antioxidant activity and protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals to form unwanted by-products. Therefore, it is important to handle 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one with care and use appropriate safety precautions.
Orientations Futures
There are several future directions for the research of 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential area of research is the development of 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. Additionally, the mechanism of action of 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one needs to be further elucidated to fully understand its pharmacological effects. Finally, the toxicity and safety of 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one need to be thoroughly evaluated to ensure its safe use in humans.
Conclusion:
In conclusion, 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has gained significant attention in scientific research due to its potential applications in various fields. 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has shown promising results in the treatment of various diseases and exhibits various biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action of 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one and its potential toxicity and safety concerns.
Méthodes De Synthèse
The synthesis of 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with ethyl acetoacetate to form 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. The yield of 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant concentration.
Applications De Recherche Scientifique
2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in the pharmaceutical industry. It has been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 2-(3-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has also shown promising results in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(3-nitrophenyl)-5-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-10-14(11-5-2-1-3-6-11)16-17(15)12-7-4-8-13(9-12)18(20)21/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINIEOJFTNJCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,2-benzisoxazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate](/img/structure/B5175758.png)
![7-(5-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5175764.png)


![N-1,3-benzodioxol-5-yl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5175775.png)
![1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5175778.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]urea](/img/structure/B5175782.png)

![4-{[(4-methoxyphenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5175810.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine](/img/structure/B5175820.png)
![N-cyclopentyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5175828.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5175830.png)

![N-[4-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5175857.png)